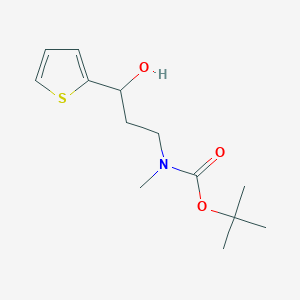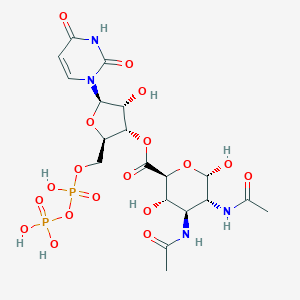
3-(Aminométhyl)pyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H8N2O. It is a derivative of pyridine, featuring an aminomethyl group at the third position and a hydroxyl group at the second position.
Applications De Recherche Scientifique
3-(Aminomethyl)pyridin-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for drug development, particularly in designing molecules that target specific enzymes or receptors.
Industry: It is utilized in catalysis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)pyridin-2-ol can be achieved through several methods. One common approach involves the reaction of 2-chloromethylpyridine with ammonia or an amine under controlled conditions. The reaction typically proceeds via nucleophilic substitution, where the chlorine atom is replaced by an aminomethyl group.
Another method involves the reduction of 3-(Nitromethyl)pyridin-2-ol using hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding 3-(Aminomethyl)pyridin-2-ol.
Industrial Production Methods
In industrial settings, the production of 3-(Aminomethyl)pyridin-2-ol may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 3-(Aminomethyl)pyridine.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as 3-(Formylmethyl)pyridin-2-ol.
Reduction: Reduced products like 3-(Aminomethyl)pyridine.
Substitution: Substituted derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)pyridin-2-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with active site residues, while the hydroxyl group may participate in additional interactions, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Aminomethyl)pyridine
- 3-(Aminomethyl)pyridine
- 2-Hydroxy-3-(aminomethyl)pyridine
Uniqueness
3-(Aminomethyl)pyridin-2-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the pyridine ring. This dual functionality allows for a broader range of chemical reactions and interactions compared to similar compounds that lack one of these groups. The hydroxyl group also enhances its solubility in water, making it more versatile for various applications .
Propriétés
IUPAC Name |
3-(aminomethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,4,7H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRUXDXIVIYFJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342196 |
Source


|
| Record name | 3-(aminomethyl)pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123369-45-9 |
Source


|
| Record name | 3-(aminomethyl)pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)




![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)


